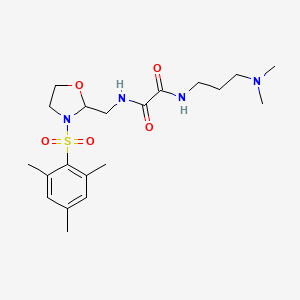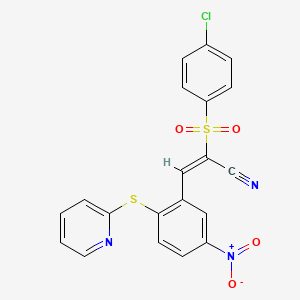
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H12ClN3O4S2 and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties and Molecular Structures
The study of α,β-unsaturated acrylonitrile derivatives, including compounds similar to the specified chemical, has elucidated their conformational and molecular structures, revealing significant insights into their photophysical properties and frontier orbitals. Such compounds exhibit strong π-π-interactions in the solid state, influenced by their molecular structure and interactions in various solvents. These characteristics are crucial for applications in optical materials and electronics, where solvent polarity and molecular self-assembly behaviors play a pivotal role in material performance (Percino et al., 2016).
Synthesis and Properties of Thermally Stable Polymers
Research into diamine monomers containing flexible sulfone, sulfide, and amide units has led to the development of new types of soluble, thermally stable polymers. These polymers, synthesized through polycondensation methods, exhibit remarkable thermal stability and solubility properties, making them suitable for advanced technological applications such as high-performance plastics and coatings (Mehdipour-Ataei & Hatami, 2007).
Catalytic Meta Sulfonation
The selective catalytic meta sulfonation of 2-phenylpyridines, facilitated by (arene)ruthenium(II) complexes, offers a novel approach to introducing a sulfone group meta to a chelating group. This method provides a unique regioselectivity for sulfonation reactions, expanding the toolkit for synthesizing sulfonated aromatic compounds with potential applications in drug development and synthetic chemistry (Saidi et al., 2011).
Electronic Transport Mechanism in Polymeric Films
The investigation into the electronic transport mechanisms in thin films of poly(azomethine sulfone)s highlights the semiconducting properties of these polymers, with correlations established between their chemical structures and electronic transport properties. These findings are instrumental for the development of electronic and photovoltaic devices where controlled electronic transport is essential (Rusu et al., 2007).
Environmental Pollutant Degradation
Laccase enzymes from Pleurotus ostreatus have been characterized for their efficacy in degrading environmental pollutants such as chlorophenols, nitrophenols, and sulfonamide antibiotics. The ability of these enzymes to efficiently remove such pollutants using a laccase-mediator system signifies their potential application in environmental biotechnology for water and soil remediation (Zhuo et al., 2018).
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLZMKOHJYNQJE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)
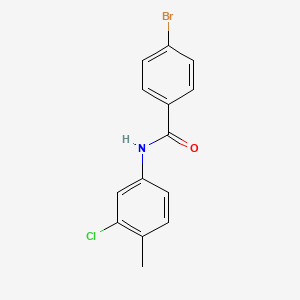
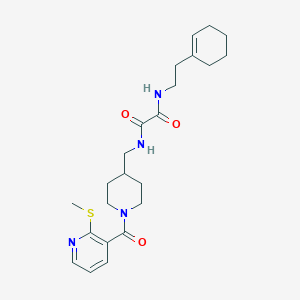

![N-Benzyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2913257.png)

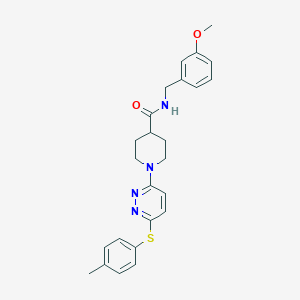
![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2913265.png)


![2-(4-chlorophenoxy)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2913268.png)
